4-Methyldodecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyldodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-12(2)10-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDXFMGAJMQOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401201 | |
| Record name | 4-methyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19998-93-7 | |
| Record name | 4-methyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Distribution
Presence in Eukaryotic Organisms
Branched-chain fatty acids (BCFAs) are notable components of milk fat, particularly in ruminants, where they are primarily synthesized by microorganisms in the rumen. scielo.org.mxpaom.pl These fatty acids, along with odd-chain fatty acids (OCFAs), are present in smaller quantities compared to saturated and unsaturated fatty acids but are significant indicators of ruminal function. scielo.org.mx The concentration of BCFAs in the milk fat of various mammals differs, with ruminants generally exhibiting higher levels than non-ruminants. scielo.org.mxwur.nl
Ruminant milk is a primary dietary source of odd and branched-chain fatty acids (OBCFA) for humans. scielo.org.mx These compounds, which constitute about 2-5% of the total fatty acids in milk, are largely byproducts of microbial fermentation in the rumen. scielo.org.mxnih.gov The composition of OBCFA in cow's milk is influenced by the rumen microbiota, which is affected by diet, such as the forage-to-concentrate ratio. nih.gov
Research has specifically identified 4-methyldodecanoic acid in goat milk. wur.nl More broadly, 4-methyl BCFAs are considered characteristic of goat milk and contribute to its signature flavor profile. wur.nl While BCFAs are found across ruminant species, their total concentration varies. For instance, studies have shown different BCFA levels in the milk of cows, yaks, and goats. wur.nl The presence of 4-alkyl-branched fatty acids, such as 4-methyloctanoic acid, is particularly noted in goat and sheep milk, contributing to their distinct flavors. researchgate.net
Table 1: Comparative Content of Branched-Chain Fatty Acids (BCFA) and Odd-Chain Fatty Acids (OCFA) in Various Ruminant Milks (% of Total Fatty Acids)
| Mammalian Milk | Total BCFA (%) | Total OCFA (%) |
| Yak | 3.91 | 3.95 |
| Goat | 2.30 | 2.61 |
| Cow | 2.27 | 2.53 |
| Ovine (Sheep) | 5.5 | - |
Source: Data compiled from multiple studies. wur.nlresearchgate.net
Mammalian Systems
Other Mammalian Milk Systems
While prominent in ruminants, branched-chain fatty acids are also present in the milk of non-ruminant mammals, though typically at lower concentrations. wur.nl A comparative analysis of milk from various mammals, including camels, cows, goats, yaks, and humans, revealed significant differences in BCFA content. wur.nl
Human milk contains the lowest concentration of BCFAs among the species tested in one study, with a content of 0.37% of total fatty acids. wur.nl In contrast, camel milk was found to have the highest BCFA concentration at 6.04%. wur.nl The fatty acid profiles of non-ruminant, monogastric animals like horses and donkeys are notably higher in polyunsaturated fatty acids compared to the milk of ruminants. researchgate.net
Table 2: Branched-Chain Fatty Acid (BCFA) Content in Ruminant vs. Non-Ruminant Milk (% of Total Fatty Acids)
| Mammalian Milk | Type | Total BCFA (%) |
| Camel | Non-Ruminant | 6.04 |
| Yak | Ruminant | 3.91 |
| Goat | Ruminant | 2.30 |
| Cow | Ruminant | 2.27 |
| Human | Non-Ruminant | 0.37 |
Source: Data from a 2023 study on BCFA and OCFA in mammalian milk. wur.nl
Fungal Species
While this compound itself has not been the primary focus of fungal metabolite studies, closely related branched-chain fatty acids are integral components of complex molecules isolated from various fungal and fungus-like organisms.
Investigations into endolichenic fungi, which reside within the tissues of lichens, have led to the discovery of novel cyclotetradepsipeptides. acs.orgnih.govresearchgate.net Specifically, research on a Beauveria species yielded several such compounds, named beauveamides. acs.orgnih.gov A key structural feature of all these beauveamides is the incorporation of a 3-hydroxy-4-methyldecanoic acid (HMDA) moiety. acs.orgnih.gov The known fungal metabolite, beauverolide Ka, also produced by Beauveria species, is another cyclotetradepsipeptide that contains this same HMDA structural unit. acs.orgmedchemexpress.com
Slime molds (Eumycetozoa) are known to produce a variety of saturated and branched-chain fatty acids that serve as structural and metabolic components. mdpi.comresearchgate.net Extensive surveys of the chemical constituents of slime molds have documented up to 21 distinct saturated and branched-chain fatty acids across multiple genera, including Arcyria, Fuligo, Lycogala, Physarum, and Trichia. researchgate.net These analyses have consistently affirmed that branched-chain acids such as 10-methyldodecanoic acid and 14-methylpentadecanoic acid are present in the fruiting bodies of species like Arcyria cinerea and Trichia favogiena. mdpi.comresearchgate.netresearchgate.net
Endolichenic Fungi (e.g., Beauveria sp.) containing 3-hydroxy-4-methyldecanoic acid
Cyanobacteria and Microalgae
Branched-chain fatty acids and their derivatives are significant metabolites produced by various cyanobacteria and microalgae. These compounds are often incorporated into larger, complex molecules such as lipopeptides, which exhibit a range of biological activities.
The cultured cyanobacterium Anabaena minutissima (UTEX 1613) is known to produce a series of cyclic decapeptides known as minutissamides A-D. nih.govnih.gov A key structural feature of these compounds is the presence of a unique β-amino acid residue. nih.gov Specifically, minutissamide A contains the β-amino acid 2-hydroxy-3-amino-4-methyldodecanoic acid (Hamd). nih.govnio.res.in The structure of this amino acid was elucidated through extensive spectroscopic analysis, including COSY and HSQC NMR experiments, which confirmed the connectivity and placement of the methyl group at the C-4 position. nih.gov The minutissamides, including the variant with the Hamd residue, have demonstrated antiproliferative activity against the HT-29 human colon cancer cell line. nih.govresearchgate.net
Table 1: Research Findings on Compounds from Anabaena minutissima
| Organism | Compound Class | Specific Compound | Incorporated Fatty Acid Derivative | Reference |
| Anabaena minutissima (UTEX 1613) | Cyclic Decapeptides | Minutissamide A | 2-hydroxy-3-amino-4-methyldodecanoic acid | nih.govnio.res.in |
The cyanobacterium Cylindrospermum alatosporum is the source of cytotoxic lipopeptides known as puwainaphycins. cornell.edunih.gov High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have confirmed that puwainaphycin congeners are synthesized incorporating a β-amino fatty acid chain. cornell.eduplos.org One of the specific fatty acid moieties identified is 3-amino-2-hydroxy-4-methyl dodecanoic acid (also referred to as 4-methyl-Ahdoa). cornell.edunih.govresearchgate.net The biosynthesis of these lipopeptides is managed by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. nih.gov This pathway begins with the activation of a fatty acid by a fatty acyl-AMP ligase, followed by modifications including amination and hydroxylation to form the final 3-amino-2-hydroxy-4-methyl-acyl structure. nih.gov
Table 2: Research Findings on Compounds from Cylindrospermum alatosporum
| Organism | Compound Class | Incorporated Fatty Acid Derivative | Biosynthesis Pathway | Reference |
| Cylindrospermum alatosporum | Lipopeptides (Puwainaphycins) | 3-amino-2-hydroxy-4-methyl dodecanoic acid | Hybrid NRPS/PKS | cornell.edunih.gov |
Dense blooms of the marine cyanobacterium Trichodesmium erythraeum in the Gulf of Mexico have been found to contain unusually high concentrations of atypical free fatty acids. nih.govacs.orgnih.gov Among these, 2-methyldodecanoic acid was identified as one of the two most abundant fatty acids, a significant deviation from the more common C16 and C18 fatty acids found in other cyanobacteria. nih.govresearchgate.net The presence of these 2-methyl-branched fatty acids in such high abundance suggests they may serve a specific and important biological function for this globally significant nitrogen-fixing organism. nih.govnih.gov
Table 3: Research Findings on Compounds from Trichodesmium erythraeum
| Organism | Compound Class | Specific Compound Identified | Significance | Reference |
| Trichodesmium erythraeum | Free Fatty Acids | 2-methyldodecanoic acid | Highly abundant in bloom samples, suggesting a specific biological role. | nih.govacs.orgresearchgate.net |
Cylindrospermum alatosporum producing 3-amino-2-hydroxy-4-methyl dodecanoic acid
Presence in Prokaryotic Organisms
Prokaryotic organisms, including a wide range of bacteria, utilize diverse fatty acids as essential components of their cellular structures and metabolic processes. cuni.cz Branched-chain fatty acids (BCFAs) are particularly important in many bacterial species. nih.gov
The synthesis of fatty acids in bacteria is a well-studied process, primarily occurring via the type II fatty acid synthesis (FASII) pathway. nih.gov This system is responsible for producing the building blocks for phospholipids (B1166683), which are fundamental components of bacterial cell membranes. nih.gov The initiation of the FASII elongation cycle involves the condensation of a short-chain acyl-CoA with malonyl-ACP. nih.gov
Bacteria that produce BCFAs utilize amino acid-derived branched-chain acyl-CoA molecules as primers for this process. nih.gov For instance, precursors such as isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA, derived from valine, leucine, and isoleucine respectively, lead to the synthesis of iso- and anteiso-fatty acids. cdnsciencepub.com These BCFAs are crucial for maintaining the fluidity and integrity of the cell membrane, allowing bacteria to adapt to different environmental conditions. nih.gov The relative abundance of different BCFAs in a bacterium is often a function of the availability of these specific precursors. cdnsciencepub.com
Branched-chain fatty acids are characteristic components of the lipids of many bacterial genera.
Bacillus : Species such as Bacillus subtilis are known to produce a variety of BCFAs, including iso-C14, iso-C15, iso-C16, iso-C17, anteiso-C15, and anteiso-C17 fatty acids. cdnsciencepub.com The synthesis of these specific fatty acid pairs is directly influenced by the presence of corresponding precursors in the growth medium. cdnsciencepub.com These BCFAs are integral to the bacterial membrane.
Bacteroides : As prominent members of the gut microbiota, Bacteroides species synthesize a diverse range of lipids. researchgate.net Their lipid profiles are species-specific and include various branched-chain fatty acids. For example, the synthesis of 13-methyltetradecanoic acid has been studied in this context. researchgate.net These lipids, including novel glycine (B1666218) lipids and sphingolipids containing BCFAs, are recognized by the host's innate immune system, such as through Toll-like receptor 2 (TLR2), indicating a role in host-microbe interactions. researchgate.net
Role in Specific Bacterial Species
Alkane-Degrading Bacteria
This compound has been identified as a metabolite in the anaerobic degradation of alkanes by certain bacteria. In these oxygen-deprived environments, specific bacterial strains utilize alkanes as a source of carbon and energy. The formation of 4-methyl-branched fatty acids is a key step in this metabolic process. researchgate.netresearchgate.net
One proposed pathway involves the initial addition of the alkane to fumarate (B1241708), forming an alkylsuccinate. This intermediate then undergoes a carbon skeleton rearrangement and decarboxylation, ultimately yielding a 4-methyl-branched fatty acid. researchgate.net For instance, studies on the proteobacterium Aromatoleum sp. HxN1 have shown the production of (R)-4-methyloctanoic acid from hexane (B92381), indicating a similar pathway could be involved in the formation of this compound from longer-chain alkanes. researchgate.net
Research on sulfate-reducing bacteria, such as strain AK-01, has provided further evidence for this pathway. When grown on hexadecane (B31444), this bacterium produces a range of methylated fatty acids, including 4-methyloctadecanoic acid. asm.org The mechanism involves the initial subterminal addition of a carbon to the alkane at the C-2 position, with the original terminal carbon of the alkane becoming the methyl group of the resulting fatty acid. This process, followed by steps of β-oxidation, leads to the formation of various chain-length methyl-branched fatty acids. asm.org The detection of these metabolites provides strong evidence for the role of 4-methylalkanoic acids as intermediates in the anaerobic breakdown of petroleum hydrocarbons. researchgate.netasm.org
Table 1: Alkane-Degrading Bacteria and Associated Methylated Fatty Acids
| Bacterial Strain/Group | Alkane Substrate | Detected Methyl-Branched Fatty Acid(s) | Reference |
| Aromatoleum sp. HxN1 | Hexane | (R)-4-methyloctanoic acid | researchgate.net |
| Sulfate-reducing strain AK-01 | Hexadecane | 2-methylhexadecanoic acid, 4-methyloctadecanoic acid | asm.org |
| Sulfate-reducing consortium | Hexadecane | 4-methyloctadecanoic acid, 2-methylhexadecanoic acid | asm.org |
| Denitrifying and sulfate-reducing bacteria | C3-C16 alkanes | 4-methyl-branched fatty acids | researchgate.net |
Gut Microbiota
The gut microbiota, the complex community of microorganisms residing in the digestive tract, is known to produce a wide array of metabolites, including short-chain fatty acids (SCFAs). mdpi.comnih.govnih.gov These SCFAs are primarily generated through the fermentation of dietary fibers that are indigestible by the host. nih.govnih.gov While the most abundant SCFAs are acetate, propionate, and butyrate, the gut microbiota also produces branched-chain fatty acids (BCFAs). nih.govfrontiersin.org
BCFAs, such as isobutyric acid, 2-methyl-butyric acid, and isovaleric acid, are typically derived from the fermentation of branched-chain amino acids like leucine, isoleucine, and valine. nih.gov The presence of methyl-branched fatty acids, including those with a similar structure to this compound, suggests that the gut microbiota may have the metabolic capability to synthesize such compounds from various dietary precursors. The vast metabolic potential of the trillions of microorganisms in the gut allows for the production of a diverse range of fatty acid structures. nih.gov
Table 2: Common Short-Chain Fatty Acids Produced by Gut Microbiota
| Short-Chain Fatty Acid | Common Precursor(s) | Reference |
| Acetate | Dietary Fiber, Amino Acids | frontiersin.org |
| Propionate | Dietary Fiber, Amino Acids | frontiersin.org |
| Butyrate | Dietary Fiber, Amino Acids | frontiersin.org |
| Isobutyric acid | Valine | nih.gov |
| Isovaleric acid | Leucine | nih.gov |
| 2-Methyl-butyric acid | Isoleucine | nih.gov |
Biosynthesis and Metabolic Pathways
General Mechanisms of Branched-Chain Fatty Acid Biosynthesis
The synthesis of fatty acids in many bacteria occurs via the type II fatty acid synthase (FAS) system, which consists of a collection of individual, dissociated enzymes. nih.gov The production of branched-chain fatty acids relies on this core machinery but is distinguished by the initial substrates used to prime the synthesis.
The initiation of fatty acid synthesis is a critical control point that determines the structure of the final product. nih.gov The key enzyme in this step is β-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the first condensation reaction. uniprot.org While the FabH in organisms like Escherichia coli preferentially uses acetyl-CoA to produce straight-chain fatty acids, the FabH in bacteria that produce BCFAs, such as Bacillus subtilis and Streptomyces species, shows a broad substrate specificity. nih.govnih.govasm.orgresearchgate.net These enzymes can efficiently utilize branched-chain acyl-CoA primers, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, which are derived from the degradation of branched-chain amino acids like valine, leucine, and isoleucine. nih.govwikipedia.orggenome.jp The condensation of one of these branched primers with malonyl-ACP, a reaction catalyzed by FabH, initiates the synthesis of a branched-chain fatty acid. nih.govnih.gov
Another crucial enzyme in the initiation and elongation process is Malonyl-CoA:ACP transacylase (FabD). oup.com FabD is responsible for converting malonyl-CoA into malonyl-ACP, which serves as the two-carbon donor for all subsequent elongation steps in the fatty acid synthesis cycle. oup.comresearchgate.net This ensures a constant supply of extender units for the growing acyl chain.
| Enzyme | Function in BCFA Initiation |
| β-Ketoacyl-ACP Synthase III (FabH) | Catalyzes the initial condensation between a branched-chain acyl-CoA primer (e.g., isobutyryl-CoA) and malonyl-ACP, determining the branched structure. nih.govuniprot.orgasm.org |
| Malonyl-CoA:ACP Transacylase (FabD) | Transfers the malonate group from malonyl-CoA to the acyl carrier protein (ACP), forming the malonyl-ACP extender unit required for elongation. oup.comresearchgate.net |
Following initiation, the nascent acyl-ACP chain enters a repetitive four-step elongation cycle, with each cycle extending the chain by two carbons. researchgate.netaocs.org This process is catalyzed by a core set of enzymes:
Condensation : A β-ketoacyl-ACP synthase (KasA/KasB, also known as FabB/FabF) catalyzes the condensation of the growing acyl-ACP with a new molecule of malonyl-ACP, releasing CO2. researchgate.netwiley.com
Reduction : The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by a NADPH-dependent β-ketoacyl-ACP reductase (FabG). researchgate.netresearchgate.net
Dehydration : A β-hydroxyacyl-ACP dehydratase (FabA or FabZ) removes a molecule of water, creating a double bond and forming a trans-2-enoyl-ACP. researchgate.net
Reduction : Finally, an NADH- or NADPH-dependent enoyl-acyl carrier protein reductase (FabI) reduces the double bond to yield a saturated acyl-ACP, now two carbons longer. researchgate.netnih.gov
This elongated acyl-ACP can then begin another cycle of elongation until the desired chain length, such as that of dodecanoic acid, is reached. The enzymatic machinery of the elongation cycle in gram-negative organisms is generally capable of processing branched-chain intermediates once synthesis has been initiated by a specific FabH. nih.gov
| Enzyme | Role in Elongation Cycle |
| β-Ketoacyl-ACP Synthase (KAS I/II) | Condenses the growing acyl-ACP with malonyl-ACP to extend the chain by two carbons. researchgate.net |
| β-Ketoacyl-ACP Reductase (FabG) | Reduces the β-keto group to a hydroxyl group. researchgate.net |
| β-Hydroxyacyl-ACP Dehydratase (FabZ/A) | Dehydrates the intermediate to create a double bond. researchgate.net |
| Enoyl-ACP Reductase (FabI) | Reduces the double bond to form a saturated acyl-ACP. researchgate.net |
Throughout the biosynthesis process, two carrier molecules, Coenzyme A (CoA) and Acyl Carrier Protein (ACP), play indispensable roles.
Coenzyme A (CoA) functions as a carrier for acyl groups, most notably in the form of acyl-CoA thioesters. wikipedia.org It is essential for activating the initial primer molecules (e.g., isobutyryl-CoA) that are used by FabH to start the synthesis of branched-chain fatty acids. nih.govwikipedia.org CoA also transports fatty acids from the cytoplasm into the mitochondria for processes like beta-oxidation and is central to the synthesis of malonyl-CoA, the universal two-carbon donor for fatty acid elongation. aatbio.comsigmaaldrich.com
Acyl Carrier Protein (ACP) is a small, highly conserved protein that acts as a central shuttle in fatty acid synthesis. nih.govwikipedia.orgfrontiersin.org After the initial acyl-CoA primer is loaded, the growing fatty acid chain is covalently attached to the phosphopantetheine prosthetic group of ACP. wikipedia.orgportlandpress.com This ACP-bound intermediate is then shuttled between the active sites of the various enzymes in the FAS system for each successive step of the elongation cycle. nih.govnih.gov By sequestering the growing, hydrophobic acyl chain and presenting it to the appropriate enzymes, ACP ensures the efficiency and specificity of the entire biosynthetic pathway. portlandpress.comnih.gov
Elongation Cycles and Enzymatic Machinery (e.g., Ketoacyl Synthases, Ketoreductases, Dehydratases, Enoyl Acyl Carrier Protein Reductases)
Specific Biosynthetic Routes Involving 4-Methyldodecanoic Acid or its Precursors/Analogs
While general BCFA synthesis relies on branched amino acid precursors, this compound has been identified as a key metabolite in a distinct pathway: the anaerobic degradation of long-chain n-alkanes by certain bacteria. nih.gov This process does not start with a typical branched primer but rather involves the modification of a straight-chain hydrocarbon.
Under anaerobic conditions, the chemical inertness of n-alkanes like dodecane (B42187) presents a challenge for microbial metabolism. asm.orgoup.com Many anaerobic bacteria have evolved a mechanism to activate these hydrocarbons by adding them to a molecule of fumarate (B1241708). asm.orgcdnsciencepub.comresearchgate.net This reaction is catalyzed by the glycyl radical enzyme (1-methylalkyl)succinate synthase (Mas), also known as alkylsuccinate synthase (ASS). oup.comfrontiersin.org
In the case of dodecane degradation, the Mas enzyme would catalyze the addition of a subterminal carbon of the dodecane molecule to one of the carbons of the fumarate double bond. asm.org This results in the formation of a dodecylsuccinate, a key intermediate that is now "activated" for further metabolism. asm.orgcdnsciencepub.com This fumarate addition strategy is a well-documented mechanism for initiating the anaerobic degradation of alkanes under both sulfate-reducing and methanogenic conditions. asm.orgoup.com
Following the initial activation via fumarate addition, the resulting alkylsuccinate undergoes a series of transformations. cdnsciencepub.comfrontiersin.org A canonical pathway has been proposed based on the analysis of metabolites from cultures degrading alkanes. nih.govcdnsciencepub.comasm.org This pathway involves an intramolecular carbon skeleton rearrangement of the alkylsuccinate intermediate (presumably as a CoA thioester). cdnsciencepub.comnih.gov
This rearrangement is followed by a decarboxylation step, which removes one of the carboxyl groups originating from the fumarate molecule. cdnsciencepub.comfrontiersin.org The product of this sequence is a 4-methylalkanoic acid. nih.govasm.org For example, the degradation of hexadecane (B31444) via this pathway yields 4-methyloctadecanoic acid. nih.gov Analogously, the degradation of dodecane would lead to the formation of this compound. researchgate.net This 4-methylalkanoic acid can then enter the β-oxidation pathway for complete degradation, providing the cell with carbon and energy. nih.govcdnsciencepub.com The coenzyme A esters of 4-methylalkanoic acids are considered pivotal intermediates in this metabolic process. researchgate.netgfz-potsdam.de
Incorporation into Lipopeptides and Depsipeptides
The branched-chain fatty acid this compound is a known structural component of certain complex natural products, particularly lipopeptides synthesized by microorganisms. Its incorporation is a highly regulated enzymatic process that attaches the fatty acid tail to a peptide backbone, creating an amphipathic molecule with potential biological activity. A prime example of this is found in the biosynthesis of puwainaphycins, a class of cytotoxic lipopeptides produced by the cyanobacterium Cylindrospermum alatosporum. nih.govresearchgate.netnih.govplos.orgcornell.edu In this context, a modified form of the fatty acid, 3-amino-2-hydroxy-4-methyl dodecanoic acid (4-methyl-Ahdoa), serves as the lipid moiety. nih.govresearchgate.netplos.orgcornell.edu
The assembly of lipopeptides like puwainaphycins is carried out by large, multifunctional enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS). nih.govnih.govwikipedia.orgmdpi.com These systems function as molecular assembly lines, where distinct modules are responsible for selecting, activating, and linking specific building blocks (amino acids and carboxylic acids) in a programmed sequence. nih.govwikipedia.orgmdpi.com
In the case of puwainaphycin biosynthesis in C. alatosporum, a hybrid NRPS/PKS system is encoded by a specific gene cluster (puw). nih.govresearchgate.netnih.gov This enzymatic machinery is responsible for creating the peptide core and attaching the 4-methyl-Ahdoa side chain. nih.govresearchgate.net The process involves a sequence of domains within the larger enzyme complex, including adenylation (A) domains for substrate recognition, peptidyl carrier protein (PCP) domains for tethering the growing chain, and condensation (C) domains for peptide bond formation. researchgate.netmdpi.com The PKS domains contribute to the formation of the fatty acid chain itself, with ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains playing crucial roles. wikipedia.org The final product is typically released from the enzyme complex by a thioesterase (TE) domain. researchgate.net
Table 1: Key Enzymatic Domains in the Puwainaphycin Biosynthetic Cluster
| Domain | Abbreviation | Function |
| Fatty Acyl-AMP Ligase | FAAL | Activates the fatty acid for initiation. researchgate.net |
| Adenylation Domain | A | Selects and activates specific amino acids. researchgate.net |
| Acyl Carrier Protein | ACP | Covalently tethers the growing polyketide chain. researchgate.net |
| Peptidyl Carrier Protein | PCP | Covalently tethers the growing peptide chain. researchgate.net |
| Ketosynthase | KS | Catalyzes C-C bond formation in the polyketide chain. researchgate.net |
| Acyltransferase | AT | Selects the building block (extender unit) for the polyketide chain. researchgate.net |
| Condensation Domain | C | Catalyzes peptide bond formation between amino acids. researchgate.net |
| Thioesterase | TE | Releases the final lipopeptide product from the enzyme. researchgate.net |
| Aminotransferase | AmT | Likely involved in forming the β-amino group on the fatty acid. researchgate.net |
The biosynthesis of these lipopeptides is initiated by the activation of the fatty acid component. nih.govplos.orgcornell.edu This crucial first step is catalyzed by a Fatty Acyl-AMP Ligase (FAAL). nih.govresearchgate.netebi.ac.ukrsc.org FAALs belong to the adenylate-forming enzyme family and are distinct from the more common Fatty Acyl-CoA Ligases (FACLs). ebi.ac.ukelifesciences.org While FACLs perform a two-step reaction to produce a fatty acyl-CoA thioester, FAALs catalyze only the first step: the activation of a fatty acid's carboxyl group using ATP to form a high-energy fatty acyl-adenylate (acyl-AMP) intermediate. ebi.ac.ukelifesciences.orguniprot.org
In the biosynthesis of puwainaphycin, the FAAL enzyme (encoded by the puwC gene) activates a fatty acid which then serves as the starter unit for the hybrid PKS/NRPS machinery. nih.gov This acyl-AMP intermediate is then transferred to an acyl carrier protein (ACP), initiating the assembly line process. elifesciences.org The substrate specificity of the FAAL can influence the final structure of the lipopeptide; in C. alatosporum, the FAAL demonstrates extended substrate specificity, allowing it to activate different fatty acids and leading to the production of various puwainaphycin congeners. nih.govresearchgate.netnih.gov
Non-Ribosomal Peptide Synthetase/Polyketide Synthetase Systems
Influence of Branched-Chain Amino Acid Precursors on Branched-Chain Fatty Acid Biosynthesis in Bacteria
The biosynthesis of branched-chain fatty acids (BCFAs) in bacteria is fundamentally linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. plos.orgcdnsciencepub.comnih.gov Unlike straight-chain fatty acids, which typically use acetyl-CoA as a primer, BCFA synthesis utilizes branched short-chain acyl-CoA primers derived from these amino acids. plos.org
The process begins with the catabolism of BCAAs. For instance:
Isoleucine degradation yields α-methylbutyryl-CoA, a precursor for anteiso-series BCFAs (with a methyl branch on the antepenultimate carbon). cdnsciencepub.com
Leucine degradation produces isovaleryl-CoA, leading to iso-series BCFAs with a methyl branch on the penultimate carbon. cdnsciencepub.comresearchgate.net
Valine degradation provides isobutyryl-CoA, which also serves as a primer for iso-series BCFAs. cdnsciencepub.comresearchgate.net
The formation of the this compound structure is consistent with this pathway. A branched-chain α-keto acid, derived from a BCAA, is converted into a corresponding acyl-CoA primer by enzymes like branched-chain α-keto acid dehydrogenase. plos.org This primer then enters the conventional fatty acid synthase (FAS) system, where it is elongated by the sequential addition of two-carbon units from malonyl-CoA. plos.org The relative availability of different BCAA precursors in the cellular environment can directly influence the profile of BCFAs produced by the bacterium. cdnsciencepub.com
Catabolism and Degradation Pathways
Beta-Oxidation of Methyl-Branched Fatty Acids
The primary catabolic pathway for fatty acids is beta-oxidation, a cyclical process that sequentially shortens the acyl chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. microbenotes.comwikipedia.orgpharmaguideline.com This process occurs within the mitochondria in eukaryotes and the cytosol in prokaryotes. microbenotes.comwikipedia.org For straight-chain saturated fatty acids, the pathway involves four core reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. microbenotes.compharmaguideline.com
However, the degradation of methyl-branched fatty acids like this compound presents a challenge to this standard pathway. The presence of a methyl group on an odd-numbered carbon (C4) does not directly obstruct the initial cycles of beta-oxidation. The first cycle would proceed normally, cleaving a two-carbon unit and yielding 2-methyl-decenoyl-CoA. The subsequent cycle would produce 2-methyl-octenoyl-CoA. The steric hindrance from the methyl group, particularly when it is close to the thioester group, may require specialized enzymes. For comparison, the beta-oxidation of other branched fatty acids, such as 2-methylpalmitate, has been shown to occur in both mitochondria and peroxisomes and may involve different oxidases than those used for straight-chain fatty acids. nih.gov The oxidation of fatty acids with branches at odd-numbered carbons ultimately yields propionyl-CoA in the final cleavage step, which can then be converted to succinyl-CoA and enter the citric acid cycle. nih.gov
Table 2: General Steps of Mitochondrial Beta-Oxidation
| Step | Reaction | Enzyme (General Name) | Products |
| 1 | Dehydrogenation | Acyl-CoA Dehydrogenase | FADH₂, trans-Δ²-Enoyl-CoA |
| 2 | Hydration | Enoyl-CoA Hydratase | L-3-Hydroxyacyl-CoA |
| 3 | Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | NADH, 3-Ketoacyl-CoA |
| 4 | Thiolytic Cleavage | β-Keto Thiolase | Acetyl-CoA, Acyl-CoA (n-2) |
Microbial Degradation in Environmental Contexts
In environmental settings such as soil and water, microorganisms are the primary agents of degradation for organic molecules, including fatty acids. nih.govfrontiersin.org The microbial breakdown of a compound like this compound would likely be initiated by bacteria or fungi that possess the necessary enzymatic machinery. nih.govagriscigroup.us The degradation process generally involves extracellular enzymes that break down larger structures, followed by the transport of smaller molecules into the cell for catabolism. agriscigroup.us
The degradation pathway would commence with the activation of the fatty acid to its acyl-CoA derivative, followed by beta-oxidation as described above. Microorganisms are known to degrade a vast array of complex organic compounds, from pesticides to plastics, by employing specific enzymes to handle unique chemical features like branches or aromatic rings. nih.govresearchgate.net A consortium of different microbial species may act synergistically to completely mineralize the compound, with the metabolic byproducts of one organism serving as the substrate for another. frontiersin.org Ultimately, the carbon skeleton of this compound would be converted into central metabolic intermediates like acetyl-CoA and propionyl-CoA, which are then used by the microorganisms for energy production via the citric acid cycle and for biosynthesis. nih.gov
Advanced Analytical Methodologies for Characterization
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. americanpharmaceuticalreview.com These techniques probe the interaction of electromagnetic radiation with matter to provide detailed information about chemical composition and structure. americanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic molecules. researchgate.netiiste.org Both ¹H and ¹³C NMR provide critical data for the structural elucidation of 4-methyldodecanoic acid. iiste.orgnih.gov
¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. Key signals for this compound include a doublet for the methyl group at the C4 position, multiplets for the methine proton at C4 and the methylene (B1212753) protons adjacent to the carbonyl group, and a complex series of signals for the overlapping methylene protons of the long alkyl chain. The integration of these signals provides a quantitative measure of the protons in each unique environment. d-nb.info
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Distinct signals are observed for the carboxylic acid carbon, the methine carbon at the branch point (C4), the methyl carbon of the branch, and the individual carbons of the dodecanoic acid backbone. nih.gov
Stereochemistry: Advanced NMR techniques, including the use of chiral derivatizing agents or chiral solvating agents, can be employed to determine the stereochemistry at the C4 chiral center. These methods induce diastereomeric environments for the (R) and (S)-enantiomers, resulting in separate NMR signals that allow for their differentiation and the determination of enantiomeric purity. tandfonline.com Two-dimensional (2D) NMR experiments, such as COSY and HMBC, can further confirm the connectivity of atoms within the molecule. researchgate.net
A generic method for the synthesis of either the (R)- or (S)-enantiomer of 4-methylalkanoic acids in high enantiomeric purity has been described, starting from the enantiomers of methyl 3-hydroxy-2-methylpropionate. researchgate.net The enantiomeric purities of related 4-methyloctanoic acids were analyzed using chiral gas chromatography. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a 4-Methyl-Substituted Fatty Acid Derivative This table provides illustrative data based on known chemical shifts for similar structures and is not specific to this compound.
| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-COOH) | - | ~180 |
| C2 (-CH₂) | ~2.3 (t) | ~34 |
| C3 (-CH₂) | ~1.6 (m) | ~27 |
| C4 (-CH) | ~1.5 (m) | ~32 |
| 4-CH₃ | ~0.9 (d) | ~19 |
| C5-C11 (-CH₂-)n | ~1.2-1.4 (m) | ~29-30 |
| C12 (-CH₃) | ~0.8 (t) | ~14 |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Accurate Mass Determination
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a fundamental technique for determining the precise molecular weight and elemental composition of a compound. europa.eubioanalysis-zone.com ESI is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, such as fatty acids, by transferring ions from solution to the gas phase. nih.gov
HRESIMS provides an accurate mass measurement with high resolution, often to several decimal places, which enables the calculation of the elemental formula. europa.eubioanalysis-zone.com This is crucial for confirming the identity of this compound and distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). bioanalysis-zone.com For instance, HRESIMS can differentiate this compound (C₁₃H₂₆O₂) from other potential compounds with the same nominal mass. The technique can be performed in both positive and negative ion modes, with the negative ion mode often being preferred for carboxylic acids due to the ready formation of [M-H]⁻ ions. elsevierpure.com
Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound, especially when it is present in complex mixtures. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. researchgate.netnih.gov For fatty acids like this compound, derivatization is typically required to increase their volatility and improve chromatographic performance. nih.govresearchgate.net The most common derivatization method is the conversion to fatty acid methyl esters (FAMEs). nih.govnih.gov
Identification: The retention time of the this compound derivative on the GC column provides the first level of identification. The subsequent mass spectrum, generated by electron ionization (EI), provides a fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries or through manual interpretation. unl.edu
Quantification: GC-MS can also be used for accurate quantification. nih.gov By using an internal standard and generating a calibration curve, the concentration of this compound in a sample can be determined. Both flame ionization detection (FID) and mass spectrometric detection can be used for quantification, with MS offering the advantage of simultaneous confirmation of the analyte's identity. nih.gov
Studies on human skin emanations have utilized GC-MS to identify a variety of fatty acids, including methyldodecanoic acid isomers. unl.edu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipid Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the analysis of fatty acids, particularly within complex biological matrices. nih.govqut.edu.au This technique offers the advantage of analyzing underivatized fatty acids, thereby simplifying sample preparation and avoiding potential artifacts from derivatization. nih.gov
LC, especially reversed-phase LC, separates fatty acids based on their hydrophobicity. The separated analytes are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information. In an MS/MS experiment, the precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. These fragmentation patterns can be used to confirm the structure of the fatty acid and differentiate it from isomers. researchgate.netqut.edu.au Novel derivatization reagents compatible with LC-MS have also been developed to enhance ionization efficiency and provide structurally diagnostic fragment ions. qut.edu.auqut.edu.au
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the C4 position, it exists as a pair of enantiomers, (R)-4-methyldodecanoic acid and (S)-4-methyldodecanoic acid. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. researchgate.net
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.netvulcanchem.com Both gas chromatography and liquid chromatography can be performed with chiral columns.
Chiral GC: The enantiomers of this compound, typically as their methyl ester derivatives, can be separated on a GC column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. researchgate.netnih.gov
Chiral LC: Chiral High-Performance Liquid Chromatography (HPLC) is also a powerful tool for enantiomeric separation. researchgate.net The fatty acid can be analyzed directly or after derivatization with a chiral or achiral reagent to enhance separation and detection. tandfonline.com
The ability to resolve and quantify the enantiomers is critical in fields such as pheromone research and metabolic studies, where the biological activity is often specific to one enantiomer. researchgate.netvulcanchem.com
Table 2: Summary of Analytical Techniques for this compound
| Technique | Primary Application | Key Information Provided | Sample Preparation |
|---|---|---|---|
| NMR Spectroscopy | Structural Elucidation | Carbon-hydrogen framework, stereochemistry | Typically none, or derivatization for chiral analysis |
| HRESIMS | Accurate Mass Determination | Elemental formula, molecular weight confirmation | Dissolution in a suitable solvent |
| GC-MS | Identification & Quantification | Retention time, fragmentation pattern, concentration | Derivatization (e.g., FAMEs) |
| LC-MS/MS | Complex Mixture Analysis | Separation of lipids, structural confirmation | Often minimal, can be analyzed directly |
| Chiral Chromatography | Enantiomeric Purity | Separation and quantification of enantiomers | Derivatization may be required for GC |
Compound Names Mentioned
this compound
(R)-4-methyldodecanoic acid
(S)-4-methyldodecanoic acid
4-methyloctanoic acid
(R)-4-methyloctanoic acid
(S)-4-methyloctanoic acid
methyl 3-hydroxy-2-methylpropionate
Derivatization Strategies for Enhanced Detection and Structural Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis. However, the mass spectra of common derivatives like fatty acid methyl esters (FAMEs) often lack the specific fragmentation patterns needed to determine structural features such as branch points. nih.gov To address this, various derivatization strategies have been developed to introduce a charge-remote fragmentation director, leading to more informative mass spectra. ifremer.fr
The derivatization of fatty acids to 3-pyridylcarbinol esters (also known as picolinyl esters) is a well-established method for locating methyl branch points. dsmz.denih.gov In this technique, the fatty acid is converted to its 3-pyridylcarbinol ester prior to GC-MS analysis. nih.gov During electron impact (EI) ionization in the mass spectrometer, the charge is localized on the nitrogen atom of the pyridine (B92270) ring. nih.gov This remote charge site directs fragmentation along the fatty acid's alkyl chain, producing a series of diagnostic ions that allow for the unambiguous determination of the branch position. nih.govmpg.de
The process involves synthesizing the esters by first converting the acid to an acid chloride, which is then reacted with 3-pyridylcarbinol. nih.gov The resulting mass spectrum contains a wealth of structural information. nih.gov For branched-chain fatty acids, the fragmentation pattern reveals the location of the methyl group, making it a powerful tool for the structural elucidation of compounds like this compound. nih.gov This method is particularly advantageous over FAME analysis, where isomeric compounds often yield identical mass spectra. mpg.de The primary drawback of using pyridylcarbinol esters is that they require higher column temperatures for analysis compared to FAMEs, which can be problematic for very long-chain fatty acids. rsc.org
Another effective derivatization strategy for determining the position of methyl branches in fatty acids is the formation of 4,4-dimethyloxazoline (DMOX) derivatives. dsmz.denih.gov Similar to pyridylcarbinol esters, the DMOX ring system helps to stabilize the charge during mass spectrometry, leading to predictable fragmentation patterns that are indicative of the fatty acid's structure. nih.gov
The preparation of DMOX derivatives can be achieved through a one-step reaction of the lipid with 2-amino-2-methyl-1-propanol (B13486) or via the reaction of the free fatty acid with the same reagent. bibliotekanauki.pl When subjected to GC-MS analysis, the resulting mass spectra exhibit a series of ions that are 14 mass units apart, corresponding to the cleavage at successive methylene groups. bibliotekanauki.pl A gap of 28 atomic mass units between two major ions in the spectrum indicates the location of a methyl branch. bibliotekanauki.pl While DMOX derivatization is highly effective for locating double bonds, its ability to unambiguously assign methyl branch positions can sometimes be limited compared to pyridylcarbinol esters, and the derivatization process itself can sometimes lead to the migration of double bonds if not performed carefully. rsc.orguow.edu.au
| Derivatization Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Pyridylcarbinol Esters | Charge-remote fragmentation directed by the pyridine ring. nih.gov | Provides clear fragmentation for locating branch points. nih.gov | Requires higher GC column temperatures. rsc.org |
| DMOX Derivatives | Charge stabilization by the oxazoline (B21484) ring, leading to diagnostic fragmentation. nih.gov | Effective for locating double bonds and branch points. dsmz.de | Potential for double bond migration; may be less definitive for branch points than pyridylcarbinol esters. rsc.orguow.edu.au |
Beyond pyridylcarbinol and DMOX derivatives, other functional group modifications are utilized to characterize fatty acid structures. These methods aim to enhance ionization efficiency, improve chromatographic separation, or induce specific fragmentation patterns.
One such approach involves the use of N-acyl pyrrolidides, which were among the first nitrogen-containing derivatives used to prevent double bond migration during ionization. ifremer.fr Another innovative technique is radical-directed dissociation (RDD), where fatty acids are derivatized with a reagent that can generate a radical upon activation in the mass spectrometer. rsc.org For instance, fatty acids can be amidated with O-benzylhydroxylamine. Collision-induced dissociation (CID) of the lithium adduct of this derivative uncages a nitroxide radical, which then initiates fragmentation along the alkyl chain. The resulting spectrum for a branched-chain fatty acid shows a characteristic 28 Da spacing at the branching point. rsc.org
Furthermore, derivatization reagents can be designed to improve performance in liquid chromatography-mass spectrometry (LC-MS). For example, reagents like N-[4-(aminomethyl)phenyl]pyridinium (AMPP+) can be used for charge-switch derivatization, enhancing detection sensitivity and providing structurally informative fragments upon tandem mass spectrometry (MS/MS). qut.edu.au These advanced derivatization strategies are continually being developed to provide more comprehensive structural analysis of complex fatty acids. qut.edu.au
Dimethyloxazoline (DMOX) Derivatives
Computational Methods for Structural and Stereochemical Assignment
Computational chemistry provides powerful tools for the structural and stereochemical assignment of molecules like this compound, especially when experimental data alone is insufficient. acs.orgfrontiersin.org Methods such as Density Functional Theory (DFT) have become invaluable for predicting molecular structures and spectroscopic properties. scielo.bracs.org
DFT calculations can be used to optimize the geometry of different stereoisomers of a molecule to determine the most stable conformations. scielo.brdoi.org These calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and optical rotation, which can then be compared with experimental values to assign the absolute configuration of chiral centers. frontiersin.org For instance, by calculating the 13C NMR spectra for all possible stereoisomers of a compound, a comparison with the experimental spectrum can lead to the correct stereochemical assignment. frontiersin.org
In the context of fatty acids, computational approaches have been successfully used to elucidate the structures of various isomers in solution and the liquid state. doi.orgmdpi.com These methods can model the complex interplay of intermolecular forces, such as hydrogen bonding in fatty acid dimers, and predict their impact on NMR chemical shifts. mdpi.com For complex natural products containing fatty acid moieties, a combination of molecular modeling and NOE (Nuclear Overhauser Effect) distance constraint calculations can determine the conformation and absolute configuration of stereogenic centers. nih.govscispace.com This integrated approach, sometimes referred to as J-DP4 analysis, combines experimental J-coupling and NOE data with DFT-calculated parameters to provide a high level of confidence in structural assignments. acs.org
| Computational Method | Application | Predicted Properties | Significance |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization and prediction of spectroscopic data. scielo.br | NMR chemical shifts, optical rotation, vibrational frequencies. frontiersin.orgscielo.br | Aids in the assignment of stereochemistry by comparing calculated and experimental data. frontiersin.org |
| Molecular Modeling with NOE Constraints | Determination of 3D structure and conformation of complex molecules. nih.gov | Interatomic distances, dihedral angles, conformational energies. scispace.com | Crucial for assigning relative and absolute configurations in flexible molecules and natural products. nih.govscispace.com |
Enzymatic and Synthetic Approaches in Research
Chemoenzymatic Synthesis of Enantiomers of Methyl-Branched Fatty Acids, including (R)-4-methyldodecanoic acid
Chemoenzymatic synthesis provides a powerful strategy for producing enantiomerically pure compounds, combining the precision of enzymatic reactions with the versatility of chemical synthesis. nih.gov This is particularly valuable for methyl-branched fatty acids, where the position of the methyl group and its stereochemistry are crucial for biological activity.
The primary method for resolving racemic mixtures of methyl-branched fatty acids is through lipase-catalyzed kinetic resolution. researchgate.net Lipases, such as those from Candida rugosa and Pseudomonas fluorescens, exhibit enantioselectivity, meaning they preferentially catalyze reactions with one enantiomer over the other. researchgate.netrsc.org In a typical resolution process, a racemic mixture of a methyl-branched carboxylic acid is subjected to esterification with an alcohol (e.g., 1-hexadecanol (B1195841) or vinyl acetate) in the presence of a lipase (B570770). researchgate.netrsc.org The enzyme selectively esterifies one enantiomer, leaving the other enantiomer as a free acid. The resulting ester and the unreacted acid can then be separated.
Research has demonstrated the successful resolution of various racemic methyl-decanoic acids using immobilized Candida rugosa lipase (CRL). researchgate.net The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, was found to be surprisingly high even when the methyl group was distant from the carboxylic acid functional group. researchgate.net Notably, the lipase showed a distinct preference for the S-enantiomer when the methyl group was on an even-numbered carbon (e.g., 2-, 4-, 6-, and 8-methyldecanoic acids) and for the R-enantiomer when it was on an odd-numbered carbon. researchgate.net This established methodology is applicable for the resolution of 4-methyldodecanoic acid to obtain the (R)- and (S)-enantiomers.
Table 1: Lipase Enantiopreference in the Resolution of Methyl-Branched Decanoic Acids
| Substrate | Enantiomer Preference |
|---|---|
| 2-Methyldecanoic acid | S-enantiomer |
| 3-Methyldecanoic acid | R-enantiomer |
| 4-Methyldecanoic acid | S-enantiomer |
| 5-Methyldecanoic acid | R-enantiomer |
| 8-Methyldecanoic acid | S-enantiomer |
This table illustrates the enantiopreference of Candida rugosa lipase in the esterification of various methyl-branched decanoic acids, a principle that extends to the resolution of this compound. researchgate.net
Biocatalysis in Fatty Acid Derivatization
Biocatalysis, particularly using lipases, is a cornerstone for modifying fatty acids under mild conditions, offering high selectivity and reducing the generation of unwanted byproducts. mdpi.comscielo.br
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are widely used for the synthesis of esters and structured triacylglycerols (TAGs). scielo.brnih.gov These enzymes can catalyze the reverse reaction of hydrolysis, namely esterification and transesterification, in environments with low water activity. scielo.brresearchgate.net This capability allows for the incorporation of fatty acids like this compound into various molecular structures.
Structured TAGs, where specific fatty acids are located at defined positions on the glycerol (B35011) backbone, can be produced enzymatically. nih.govnih.gov For instance, a 1,3-specific lipase, such as the one from Rhizomucor miehei, can be used to catalyze the acidolysis of a vegetable oil with a desired fatty acid. nih.gov In this process, the fatty acids at the sn-1 and sn-3 positions of the oil's triacylglycerols are replaced by the new fatty acid. This method could be employed to synthesize TAGs containing this compound at the outer positions, creating novel lipids with specific physical or nutritional properties. nih.gov
Esterification is the reaction of a carboxylic acid with an alcohol to form an ester, while transesterification involves the exchange of an alkoxy group of an ester with another alcohol. aocs.orgmasterorganicchemistry.com Both processes are fundamental in lipid chemistry and can be catalyzed by acids, bases, or enzymes. aocs.orgwikipedia.org
Enzymatic Esterification and Transesterification: Lipase-catalyzed reactions are preferred for their specificity and mild reaction conditions. mdpi.com These reactions can be categorized as:
Alcoholysis: An ester reacts with an alcohol to form a new ester. aminer.cn
Acidolysis: A triacylglycerol reacts with a free fatty acid, leading to the incorporation of the new acid into the glycerol backbone. nih.gov
Interesterification: A reaction between an ester and a triacylglycerol, or between two different triacylglycerols, to reshuffle the fatty acids. nih.gov
These enzymatic processes allow for the synthesis of various derivatives of this compound. For example, it can be esterified with different alcohols to produce flavor esters or incorporated into existing fats and oils to modify their properties through transesterification or acidolysis. mdpi.comscielo.brnih.gov The use of solvent-free systems is also common, making these processes more environmentally friendly. frontiersin.org
Chemical Esterification and Transesterification: Acid-catalyzed methods, often using methanolic hydrogen chloride or sulfuric acid in methanol, are also employed for preparing fatty acid methyl esters (FAMEs), typically for analytical purposes like gas chromatography. aocs.orgmdpi.com The reaction is driven to completion by using a large excess of the alcohol. aocs.org Transesterification can also occur under these conditions, converting triacylglycerols directly into FAMEs. mdpi.comscielo.br
Lipase-Catalyzed Reactions for Ester and Triacylglycerol Synthesis
Synthetic Routes for Structurally Complex Derivatives
The carbon skeleton of this compound serves as a foundation for synthesizing more complex molecules with specialized functions, such as components of peptides or as molecular probes for research.
Non-canonical amino acids are incorporated into peptides to enhance their stability, confer specific conformations, or improve their biological activity. enamine.netnih.gov An amino-substituted derivative of a methyl-branched fatty acid, such as amino-methyldecanoic acid, can be used as a building block in the synthesis of peptidomimetics and complex natural products. nih.govnih.gov
Table 2: Key Synthetic Intermediates for Peptide Synthesis
| Intermediate | Description | Application | Reference |
|---|---|---|---|
| Fmoc-(2S, 4S)-amino-methyldecanoic acid | An Fmoc-protected unnatural amino acid. | Solid-phase peptide synthesis (SPPS) of culicinin D analogs. | nih.gov |
Modified fatty acid analogs are indispensable tools for studying lipid metabolism, membrane dynamics, and protein-lipid interactions. thermofisher.com These probes are typically created by attaching a reporter group, such as a fluorophore or a radiolabel, to the fatty acid structure. thermofisher.complos.org
General strategies for creating these analogs can be applied to this compound:
Fluorescent Labeling: A fluorophore like pyrene, nitrobenzoxadiazole (NBD), or a BODIPY dye can be attached to the fatty acid, often at the terminal (omega) carbon. thermofisher.com These fluorescent fatty acids can be incorporated into phospholipids (B1166683) or used directly to monitor processes like lipid uptake and trafficking in living cells or to probe the physical properties of lipid bilayers. thermofisher.com
Radiolabeling: For metabolic imaging or biodistribution studies, a chelating agent (e.g., NOTA, DOTA) can be conjugated to the fatty acid. plos.org This chelator can then coordinate a radionuclide, such as gallium-67. While this approach has been explored for other long-chain fatty acids to create myocardial imaging agents, it could theoretically be adapted for this compound to trace its metabolic fate. plos.org
Functional Group Mimicry: In some analogs, the carboxylic acid headgroup is replaced with another functional group, or modifications are made along the acyl chain to create specific inhibitors or probes for enzymes involved in fatty acid metabolism. researchgate.net For instance, an omega-imidazolyl derivative could be synthesized to study its interaction with cytochrome P450 enzymes. researchgate.net
These synthetic modifications transform this compound from a simple lipid into a sophisticated probe for exploring complex biological systems. thermofisher.comnih.gov
Ecological and Environmental Research Aspects
Role in Microbial Ecosystems
4-Methyldodecanoic acid has been identified as a key intermediate in the anaerobic metabolism of hydrocarbons by certain bacteria. In oxygen-deprived environments, microorganisms employ unique biochemical strategies to break down saturated alkanes. One established pathway involves the addition of the alkane to a fumarate (B1241708) molecule, a process catalyzed by glycyl radical enzymes. This initial step is followed by a carbon skeleton rearrangement and subsequent degradation through β-oxidation.
Research into the anaerobic degradation of n-hexane by the denitrifying betaproteobacterium, Aromatoleum sp. HxN1, has elucidated this pathway. While the direct metabolite from hexane (B92381) is (R)-4-methyloctanoic acid, the synthesis of (R)-4-methyldodecanoic acid was crucial for comparative studies to define these metabolic pathways. The coenzyme A (CoA) esters of 4-methylalkanoic acids are pivotal intermediates in this process. This suggests that longer-chain alkanes, such as hexadecane (B31444), are likely degraded via a similar mechanism, leading to the formation of corresponding longer-chain 4-methylalkanoic acids like this compound. Studies on sulfate-reducing bacteria have also pointed towards a carbon skeleton rearrangement where 4-methyloctadecanoic acid is a key metabolite in the degradation of hexadecane, further supporting the role of 4-methyl-branched fatty acids in anaerobic alkane metabolism.
Table 1: Research Findings on a Related Compound in Anaerobic Hexane Degradation
| Metabolite | Parent Hydrocarbon | Degrading Bacterium | Key Pathway Feature |
|---|---|---|---|
| (R)-4-Methyloctanoyl-CoA | n-Hexane | Aromatoleum sp. HxN1 | Fumarate addition and carbon skeleton rearrangement |
In sedimentary environments, the degradation and transformation of fatty acids are critical components of early diagenesis. Research indicates that branched-chain fatty acids are part of the complex mixture of lipids that undergo microbial reworking. capes.gov.br The relative reactivity of different fatty acid types has been studied, showing that unsaturated fatty acids are generally degraded faster than branched-chain fatty acids, which in turn are degraded more readily than straight-chain saturated fatty acids. capes.gov.br This differential degradation affects the composition of organic matter that is ultimately preserved in sediments. Therefore, this compound, as a bacterial product, contributes to the sedimentary organic pool and its subsequent transformation by the microbial community. capes.gov.br
Anaerobic Hydrocarbon Degradation by Bacteria
Inter-species Chemical Signaling and Interactions
Fatty acids and their derivatives have emerged as a significant class of signaling molecules that mediate cell-to-cell communication, a process known as quorum sensing (QS). This communication allows bacteria to coordinate gene expression and collective behaviors such as biofilm formation and virulence. researchgate.netnih.gov Several methyl-branched fatty acids have been identified as QS signals.
While research has not exclusively focused on the 4-methyl isomer, "methyldodecanoic acid" is cited as a bacterial quorum sensing signal molecule. researchgate.netnih.gov This is part of a broader family of diffusible signal factors (DSF) which are cis-2-unsaturated fatty acids with variations in chain length and branching. encyclopedia.pub For example, cis-Δ2-11-methyl-dodecenoic acid is a known DSF, and its saturated form, 11-methyldodecanoic acid, shows significantly less activity, highlighting the structural specificity of these signaling systems. caymanchem.com Another example is 13-methyltetradecanoic acid, which acts as an intraspecies QS signal in Lysobacter enzymogenes. covenantuniversity.edu.ng The presence of 4-methyldecanoic acid as a species-specific chemical signal in the secretions of the Blue petrel also points to the role of methyl-branched acids in chemical communication, although in a different biological context. researchgate.net The identification of methyldodecanoic acid as a QS signal suggests that this compound could potentially function as a signaling molecule, influencing the behavior and interactions of bacteria within a shared environment. researchgate.netnih.gov
Table 2: Examples of Methyl-Branched Fatty Acids in Chemical Signaling
| Compound | Type of Signal | Organism/Context | Function |
|---|---|---|---|
| Methyldodecanoic acid | Quorum Sensing Signal | Bacteria | Cell-to-cell communication researchgate.netnih.gov |
| cis-Δ2-11-Methyl-dodecenoic acid | Diffusible Signal Factor (DSF) | Bacteria/Fungi | Microbial communication caymanchem.com |
| 13-Methyltetradecanoic acid | Quorum Sensing Signal (LeDSF) | Lysobacter enzymogenes | Regulation of twitching motility covenantuniversity.edu.ng |
| 4-Methyldecanoic acid | Species-specific signal | Blue petrel (Halobaena caerulea) | Interspecific competition researchgate.net |
Biosignatures and Biogeochemical Cycling
A biosignature is any substance or pattern that provides evidence of past or present life. wikipedia.org Lipids, due to their biological specificity and relative stability over geological timescales, are considered excellent molecular biosignatures, or "biomarkers." Branched-chain fatty acids, such as this compound, are particularly valuable in this context because their synthesis is strongly associated with bacteria. uga.edu The presence of specific branched fatty acids in environmental samples like sediments can be used to trace bacterial contributions to the organic matter. uga.edu For instance, anteiso- and iso-branched fatty acids are well-established markers for bacterial biomass.
The biogeochemical cycling of elements like carbon is fundamentally driven by microbial activities. covenantuniversity.edu.ng Fatty acids represent a significant pool of reduced organic carbon. In aquatic and sedimentary systems, this compound, produced by bacteria, enters the carbon cycle. It can be incorporated into the sediment, where it may be preserved under anoxic conditions, becoming part of the geological record. covenantuniversity.edu.ng Alternatively, it can be metabolized by other microorganisms, leading to its remineralization back to carbon dioxide or methane. capes.gov.br The study of the distribution and isotopic composition of such specific fatty acids in sediments allows scientists to reconstruct past microbial ecosystems and understand the long-term cycling of carbon. capes.gov.brmdpi.com The preferential preservation of certain lipid structures, including branched-chain fatty acids, over more labile organic matter can influence the composition of sedimentary organic material, providing clues about past depositional environments and microbial processes. capes.gov.brtexas.gov
Biological Roles and Research Applications Non Clinical
Structural Components in Lipids and Complex Biomolecules
Derivatives of 4-methyldodecanoic acid are integral components of various complex biomolecules synthesized by microorganisms. These fatty acids are incorporated into larger structures, influencing their biological activity and function.
Integration into Cyclotetradepsipeptides (e.g., Beauveamides containing 3-hydroxy-4-methyldecanoic acid)
A notable derivative, 3-hydroxy-4-methyldecanoic acid (HMDA), is a key structural component of cyclotetradepsipeptides, such as beauveamides, which are isolated from fungi like Beauveria sp. acs.orgnih.govmdpi.com. An investigation of an endolichenic Beauveria sp. led to the discovery of seven new cyclotetradepsipeptides, beauveamides A–G, all of which incorporate an HMDA moiety. acs.orgnih.govresearchgate.netresearchgate.net The stereostructure of these HMDA-containing cyclotetradepsipeptides was established for the first time through advanced analytical techniques. acs.orgnih.govresearchgate.netresearchgate.net
Table 1: Examples of Beauveamides Containing 3-hydroxy-4-methyldecanoic acid (HMDA)
| Compound | Source Organism | Key Structural Feature |
| Beauveamides A–G | Beauveria sp. (endolichenic) | All contain a 3-hydroxy-4-methyldecanoic acid (HMDA) moiety. acs.orgnih.govresearchgate.net |
| Beauverolide Ka | Beauveria sp. | Contains a 3-hydroxy-4-methyldecanoic acid (HMDA) moiety. acs.orgmdpi.com |
Incorporation into Cyclic Lipopeptides (e.g., Minutissamides, Puwainaphycins)
This compound and its hydroxylated derivatives are fundamental building blocks of cyclic lipopeptides, particularly those produced by cyanobacteria. nih.govnih.gov Families like the minutissamides and puwainaphycins are characterized by a cyclic peptide core attached to a β-amino fatty acid tail. nih.govnih.govalga.cz This fatty acid is often a derivative of this compound, such as 3-amino-2-hydroxy-4-methyldodecanoic acid. plos.org
Minutissamides, isolated from cyanobacteria like Anabaena minutissima, feature a 2-hydroxy-3-amino-4-methyldodecanoic acid residue as part of their structure. researchgate.net Similarly, puwainaphycins, produced by various cyanobacteria including Cylindrospermum alatosporum, incorporate either 3-amino-2-hydroxy-4-methyldodecanoic acid (4-methyl-Ahdoa) or 3-amino-2-hydroxy-4-methyltetradecanoic acid (4-methyl-Ahtea). plos.org The length and modifications of this fatty acid tail, including the presence of the 4-methyl branch, are believed to play a significant role in the biological activities of these lipopeptides, such as their antifungal and cytotoxic properties. nih.govacs.orgrsc.org
Table 2: Lipopeptides Incorporating this compound Derivatives
| Lipopeptide Family | Example Compound(s) | Fatty Acid Moiety | Source Organism |
| Minutissamides | Minutissamides A-D | 2-hydroxy-3-amino-4-methyldodecanoic acid | Anabaena minutissima researchgate.net |
| Puwainaphycins | Puwainaphycin F/G | 3-amino-2-hydroxy-4-methyldodecanoic acid (4-methyl-Ahdoa) | Cylindrospermum alatosporum plos.org |
Role in Peptaibol Structures (e.g., Culicinin D Analogs containing 2-amino-4-methyldecanoic acid)
A derivative of this compound, (2S,4R)-2-amino-4-methyldecanoic acid (AMD), is a non-canonical amino acid found in peptaibols, a class of peptides rich in Aib (2-aminoisobutyric acid). thieme-connect.demdpi.com A prominent example is culicinin D, a peptaibol isolated from the fungus Culicinomyces clavisporus, which exhibits potent antitumor activity. nih.govacs.org
Metabolites in Microbial Physiology
Intermediate in Anaerobic Alkane Metabolism
This compound has been identified as a key intermediate in the anaerobic metabolism of n-alkanes by certain bacteria, particularly sulfate-reducing bacteria. researchgate.netgeologyscience.ru The anaerobic degradation of long-chain alkanes like dodecane (B42187) does not proceed through direct terminal oxidation as seen in aerobic pathways. Instead, a novel mechanism involving the addition of the alkane to an organic acid, such as fumarate (B1241708), is employed. geologyscience.ruasm.org
In the case of n-hexane degradation by the denitrifying bacterium strain HxN1, the process leads to the formation of 4-methyloctanoyl-CoA. geologyscience.ru A similar pathway is proposed for longer alkanes. For instance, studies on sulfate-reducing bacterial enrichments degrading n-dodecane have identified metabolites consistent with a pathway that would generate methyl-branched fatty acids. asm.orgnih.gov Research on the sulfate-reducer strain AK-01 metabolizing hexadecane (B31444) revealed the formation of 4-methyloctadecanoic acid, strongly supporting a pathway involving a carbon skeleton rearrangement of an initial alkylsuccinate adduct. nih.gov This positions 4-methyl-branched fatty acids as crucial intermediates in the breakdown of alkanes in anoxic environments. researchgate.netnih.gov
Table 3: this compound in Anaerobic Alkane Metabolism
| Original Alkane | Metabolizing Organism/Culture | Key Branched-Chain Intermediate | Proposed Mechanism |
| n-Dodecane | Sulfate-reducing bacterial enrichment | (Methyl-branched) dodecylsuccinic acids | Fumarate addition asm.orgnih.gov |
| n-Hexane | Aromatoleum sp. HxN1 (denitrifying) | 4-Methyloctanoyl-CoA | Fumarate addition and carbon skeleton rearrangement geologyscience.ru |
| n-Hexadecane | Sulfate-reducer strain AK-01 | 4-Methyloctadecanoic acid | Fumarate addition and carbon skeleton rearrangement nih.gov |
Contribution to Branched-Chain Fatty Acid Pool in Microorganisms
This compound is part of the broader pool of branched-chain fatty acids (BCFAs) found in the cellular lipids of many bacteria. nih.govebi.ac.uk These BCFAs, which include iso- and anteiso-fatty acids, are major components of bacterial cell membranes and play a crucial role in maintaining membrane fluidity. nih.govnih.gov
Research Tools and Probes
The utility of this compound in non-clinical research is significantly enhanced through its application as a specialized tool to investigate metabolic pathways. This is achieved by employing either enantiomerically pure forms of the acid to study stereospecific metabolism or by using radiolabeled derivatives to trace its metabolic fate in vitro and ex vivo.
Enantiomerically Pure Fatty Acid Synthesis for Metabolic Studies
The study of metabolic pathways, particularly those involving chiral molecules, necessitates the availability of enantiomerically pure compounds. The synthesis of specific enantiomers of this compound is crucial for elucidating the stereochemical course of enzymatic reactions and for understanding the metabolic processes in organisms such as anaerobic bacteria. Current time information in Bangalore, IN.
A notable application is in the investigation of anaerobic alkane oxidation by certain bacteria, where the coenzyme A (CoA) esters of 4-methylalkanoic acids are key intermediates. Current time information in Bangalore, IN.plos.org To study these pathways, a general method for the synthesis of either the (R)- or (S)-enantiomer of this compound in high enantiomeric purity has been developed. Current time information in Bangalore, IN. This synthetic route allows researchers to produce the specific stereoisomers needed to probe the enzymatic machinery of these microorganisms.
| Step | Reagents and Conditions | Product |
| i | C7H15MgCl, cat. Li2CuCl4, THF, -78 °C | Intermediate Compound |
| ii | O-tert-butyl trichloroacetimidate, DCM, r.t., 24 h, 74% | Differentially protected malonate derivative |
| iii | tBuOK, THF, -15 °C to heat at reflux, 24 h, 89% | Intermediate Diester |
| iv | H2, Pd/C, THF, r.t., 16 h, 90% | Intermediate Compound |
| v | TFE, microwave heating at 150 °C, 1 h, 92% | (R)-4-methyldodecanoic acid |
| Overall Yield | 49% |
Table 1: Key steps in the synthesis of (R)-4-methyldodecanoic acid. Current time information in Bangalore, IN.
Radiolabeled Fatty Acid Derivatives for in vitro or ex vivo Tracing
Radiolabeled fatty acids are indispensable tools for tracing metabolic pathways and assessing the function of tissues and organs in vitro and ex vivo. While specific studies on radiolabeled this compound are not extensively documented, the principles and methods are well-established for other branched-chain and long-chain fatty acids, which can be applied analogously. nih.govnih.gov These tracers allow for the non-invasive monitoring of fatty acid uptake, transport, and metabolism. snmjournals.org
The synthesis of radiolabeled fatty acid derivatives typically involves the conjugation of a fatty acid analogue with a chelating agent, which can then be complexed with a radionuclide. nih.gov Common radionuclides used for this purpose include Gallium-67 (⁶⁷Ga), Carbon-11 (¹¹C), and Iodine-123 (¹²³I). nih.govtums.ac.ir The choice of radionuclide depends on the imaging modality (e.g., SPECT or PET) and the desired half-life for the study. snmjournals.orgtums.ac.ir
For instance, in the context of myocardial metabolic imaging, researchers have synthesized radiogallium-labeled derivatives of other methyl-branched fatty acids, such as 3-methylhexadecanoic acid. nih.govnih.gov The general approach involves:
Synthesis of a fatty acid precursor, often with a functional group for conjugation. nih.gov
Coupling of the precursor with a chelating agent (e.g., DOTA, HBED-CC). nih.gov
Radiolabeling of the fatty acid-chelator conjugate with a radionuclide, such as ⁶⁷Ga, to form the final radiotracer. nih.gov
These radiolabeled fatty acids can then be used in in vitro studies with isolated cells or in ex vivo organ perfusion systems to trace their metabolic fate. researchgate.net For example, the uptake and metabolism of these tracers can be monitored in heart or liver homogenates to understand the specifics of beta-oxidation and other metabolic processes. researchgate.net The distribution of radioactivity in different tissues following administration in animal models can also provide valuable insights into the biodistribution and organ-specific metabolism of the fatty acid. nih.govnih.gov
| Radionuclide | Typical Application | Chelator/Labeling Method | Reference Compound Example |
| Gallium-67 (⁶⁷Ga) | SPECT Imaging | DOTA, HBED-CC | [⁶⁷Ga]Ga-DOTA-MHDA |
| Carbon-11 (¹¹C) | PET Imaging | Direct incorporation | [¹¹C]palmitate |
| Iodine-123 (¹²³I) | SPECT Imaging | Iodophenyl group | [¹²³I]BMIPP |
Table 2: Examples of Radionuclides and Methods for Labeling Fatty Acids for Tracing Studies. nih.govnih.govsnmjournals.org
Future Directions and Emerging Research Areas
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of 4-methyldodecanoic acid and other branched-chain fatty acids (BCFAs) is an area of growing research interest. While the general principles of fatty acid synthesis are well-established, the specific enzymes and pathways leading to the formation of methyl-branched structures are still being uncovered. In many organisms, the biosynthesis of BCFAs starts with branched-chain amino acids like valine, leucine, and isoleucine, which are converted to their corresponding α-keto acids. nih.gov These α-keto acids then serve as primers for fatty acid synthase (FAS) to initiate the elongation process, ultimately leading to the formation of BCFAs. nih.gov
A key area of future research will be the identification and characterization of novel enzymes involved in this process. For instance, the discovery of new fatty acyl-AMP ligases (FAALs) and their role in initiating the biosynthesis of complex lipopeptides containing β-amino fatty acids, such as those found in the cyanobacterium Cylindrospermum alatosporum, opens up new avenues for understanding the diversity of fatty acid activation and modification. nih.gov Furthermore, the elucidation of alternative pathways, such as those involving one-carbon extensions of branched amino acid biosynthesis, could reveal a broader range of reactions leading to the synthesis of various medium-chain fatty acids. nih.gov
In anaerobic bacteria, the metabolism of alkanes can lead to the formation of 4-methylalkanoic acids as pivotal intermediates. researchgate.net The coenzyme A (CoA) esters of these acids are central to the anaerobic oxidation of alkanes. researchgate.net Future research will likely focus on identifying and characterizing the specific enzymes responsible for the carbon skeleton rearrangement and decarboxylation steps in these pathways, which are crucial for converting alkanes into branched-chain fatty acids. nih.gov Understanding these enzymatic mechanisms in detail will be essential for a complete picture of this compound biosynthesis in different biological contexts.
Advanced Structural Characterization of Stereoisomers and Derivatives
This compound possesses a chiral center at the C4 position, meaning it can exist as two different stereoisomers: (R)-4-methyldodecanoic acid and (S)-4-methyldodecanoic acid. The precise stereochemistry of these molecules can have a significant impact on their biological activity and physical properties. Therefore, a key area of future research is the development and application of advanced analytical techniques for the precise structural characterization of these stereoisomers and their derivatives.
Recent advancements in chromatography and spectroscopy are enabling more detailed analysis. For example, reversed-phase high-performance liquid chromatography (HPLC) after labeling with chiral fluorescent reagents has shown promise in discriminating between stereoisomers of various branched-chain fatty acids. tandfonline.com Further refinement of these methods, including the use of different mobile phases and column temperatures, could lead to even better separation and identification of the (R) and (S) enantiomers of this compound. tandfonline.com
Moreover, the characterization of derivatives of this compound, such as 3-hydroxy-4-methyldecanoic acid, which is a component of some cyclotetradepsipeptides, presents another layer of complexity. acs.org Determining the absolute configuration of multiple chiral centers within these molecules requires a combination of techniques, including Marfey's analysis, J-based configuration analysis, and computational NMR methods. acs.org Future research will likely focus on developing more robust and efficient methods for the complete stereochemical assignment of these complex natural products.
A significant challenge lies in separating and identifying all possible stereoisomers of more complex derivatives, such as those with multiple methyl branches. While current methods can discriminate up to a certain number of chiral centers, the complete separation of all stereoisomers in highly branched fatty acids remains a hurdle. tcichemicals.com The development of novel chiral selectors and chromatographic conditions will be crucial to overcoming this limitation.
Investigation of Specific Biological Functions in Diverse Organisms
While the presence of this compound and other branched-chain fatty acids has been documented in various organisms, their specific biological roles are often not fully understood. Future research will focus on elucidating the precise functions of these molecules in a wide range of organisms, from bacteria to eukaryotes.
In bacteria, BCFAs are known to be important components of cell membranes, where they play a role in regulating membrane fluidity and permeability. plos.org This is particularly important for organisms living in extreme environments, such as those with low temperatures or high pressures. nih.gov Future studies could investigate how the specific structure of this compound contributes to membrane function under different environmental stresses.
In eukaryotes, the roles of BCFAs are less clear, but they have been detected in various tissues, including skin, brain, and blood in humans. plos.org In the nematode Caenorhabditis elegans, specific monomethyl branched-chain fatty acids are essential for growth and development. plos.org Future research could explore whether this compound has similar essential functions in other eukaryotes and investigate the molecular mechanisms by which it exerts its effects. This could involve studying its impact on gene expression and its potential role in signaling pathways. plos.org
Furthermore, some derivatives of this compound, such as those found in cyclodepsipeptides, have shown biological activities, including protective effects on cells and stimulation of glucose uptake. acs.org Investigating the specific interactions of these compounds with cellular targets could reveal novel therapeutic applications. The bloom-forming cyanobacterium Trichodesmium erythraeum produces abundant 2-methyldecanoic and 2-methyldodecanoic acids, suggesting a specific and important role for these unusual fatty acids in this globally significant organism. acs.org
Development of Biotechnological Applications
The unique properties of this compound and its derivatives make them attractive targets for various biotechnological applications.
Metabolic engineering offers a promising avenue for the overproduction of this compound and its derivatives in microbial hosts. By understanding the biosynthetic pathways and the enzymes involved, it is possible to engineer microorganisms like E. coli to produce high levels of specific branched-chain fatty acids. nih.govscispace.com
Future research in this area will likely focus on several key strategies:
Pathway Optimization: This involves balancing the flux through different metabolic modules, such as precursor formation, acyl-CoA activation, and the final fatty acid synthesis steps, to maximize the production of the desired compound. scispace.com
Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of key enzymes, such as β-ketoacyl-ACP synthases (KAS), can direct the biosynthetic machinery towards the production of specific branched-chain fatty acids. nih.gov For example, engineering a fully reducing polyketide synthase module has demonstrated the ability to produce 2-methyl Guerbet-like lipids. ed.ac.uk
Host Strain Development: Selecting or engineering microbial hosts with favorable characteristics, such as high tolerance to the produced compounds and efficient precursor supply, is crucial for developing economically viable production processes. nih.gov
The ability to produce specific stereoisomers of this compound and its derivatives through engineered biosynthesis is another important goal. This could be achieved by using enantioselective enzymes or by controlling the stereochemistry of the starting materials. researchgate.net
The microbial degradation of alkanes, which can produce intermediates like 4-methylalkanoic acids, has significant potential for bioremediation of environments contaminated with petroleum hydrocarbons. encyclopedia.pub Anaerobic degradation pathways, in particular, are of great interest for cleaning up subsurface environments where oxygen is limited. researchgate.net
Future research in this area will focus on:
Identifying and Characterizing Key Microorganisms and Pathways: Isolating and studying microorganisms that are efficient in degrading alkanes under various environmental conditions is a primary goal. nih.gov This includes understanding the specific enzymatic pathways they use, such as the fumarate (B1241708) addition mechanism. nih.govresearchgate.net
Optimizing Bioremediation Processes: Developing strategies to enhance the activity of alkane-degrading microbial communities in contaminated sites is crucial. This could involve biostimulation (adding nutrients to encourage the growth of indigenous microorganisms) or bioaugmentation (introducing specific alkane-degrading microbes).
Monitoring and Assessing Bioremediation Efficacy: Developing sensitive and reliable methods to track the degradation of hydrocarbons and the formation of intermediates like this compound will be essential for evaluating the success of bioremediation efforts.
Understanding the complete metabolic fate of these intermediates is also important to ensure that no harmful byproducts accumulate in the environment. The development of robust microbial consortia capable of completely mineralizing a wide range of hydrocarbons will be a key objective for future bioremediation technologies. frontiersin.org
Q & A
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Replicate studies using standardized cell lines (e.g., ATCC-certified) and control for variables like serum concentration and passage number. Meta-analyses of dose-response curves and statistical tests (e.g., ANOVA with post-hoc corrections) can identify confounding factors. Cross-validate findings with omics approaches (e.g., metabolomics) to contextualize mechanisms .
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the metabolic pathways of this compound in vivo?
- Methodological Answer : Synthesize isotopically labeled analogs via catalytic deuteration or ¹³C-carboxylation. Track metabolic fate using isotope-ratio MS or positron emission tomography (PET) in model organisms. Compare labeled vs. unlabeled cohorts to distinguish endogenous vs. exogenous contributions .
Q. What computational models predict the environmental persistence of this compound, and how are they validated experimentally?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Validate via OECD 301/307 tests, measuring CO₂ evolution or HPLC-based substrate depletion in soil/water systems. Molecular dynamics simulations can further clarify interactions with microbial enzymes .
Q. How does the methyl group position in this compound affect its interaction with lipid-binding proteins (e.g., albumin or FABPs)?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Compare with 2- or 6-methyl isomers to isolate steric/electronic effects. X-ray crystallography or cryo-EM of protein-ligand complexes provides structural insights .
Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer : Systematically vary alkyl chain length, methyl group position, and carboxylate modifications. Use multivariate regression to correlate structural features with bioactivity. High-throughput screening (HTS) and cheminformatics tools (e.g., MOE, Schrödinger) streamline data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
